2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide
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Overview
Description
2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including acting asantioxidants , analgesics , anti-inflammatory agents , antimicrobials , antifungals , antivirals , diuretics , anticonvulsants , neuroprotective agents , and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to inhibitSrc kinase , a protein involved in cell proliferation and survival, suggesting that they may interact with this target to exert their effects .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways. For instance, they have been reported to inhibit cyclooxygenases (COX-1, COX-2) enzymes, which play a key role in the inflammatory response . This suggests that 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide may exert its effects by modulating these pathways.
Result of Action
Thiazole derivatives have been reported to exhibitantitumor and cytotoxic activity . For instance, certain thiazole derivatives have demonstrated potent effects on prostate cancer cells .
Action Environment
The thiazole ring, a key structural component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility could potentially influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide typically involves the reaction of 2-aminothiazole with acetic anhydride to form 2-acetamidothiazole. This intermediate is then reacted with isopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A precursor in the synthesis of 2-(2-acetamidothiazol-4-yl)-N-isopropylacetamide.
2-acetamidothiazole: An intermediate in the synthesis process.
Thiazole derivatives: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-6(2)11-9(15)4-8-5-16-10(13-8)12-7(3)14/h5-6H,4H2,1-3H3,(H,11,15)(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQOSWNGANKNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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